Cas no 84255-21-0 (2-Ethyl-1H-imidazole-5-carboxylic acid)

2-Ethyl-1H-imidazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Ethyl-1H-imidazole-5-carboxylic acid
- 1H-Imidazole-5-carboxylicacid, 2-ethyl-
- 2-Aethyl-1(3)H-imidazol-4-carbonsaeure
- 2-ethyl-1(3)H-imidazole-4-carboxylic acid
- 2-Ethyl-1H-imidazole-4-carboxylic acid
- 2-Ethyl-4(1H)-imidazolecarboxylic acid
- 84255-21-0
- 2-Ethyl-1H-imidazole-4-carboxylic acid #
- 2-ethyl-1H-imidazole-5-carboxylicacid
- 1H-Imidazole-5-carboxylicacid,2-ethyl-
- 2-ETHYL-3H-IMIDAZOLE-4-CARBOXYLIC ACID
- Z969202144
- AKOS016846047
- DTXSID50233184
- DS-15830
- EINECS 282-568-1
- SCHEMBL151395
- EN300-99208
- NS00038470
- AB23181
- MFCD00823433
- A923274
- 1H-Imidazole-4-carboxylic acid, 2-ethyl-
- FT-0600430
- CS-0456095
- NRIUQHNTFFNDMW-UHFFFAOYSA-N
- AKOS009097657
- DB-008196
-
- MDL: MFCD00823433
- インチ: InChI=1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
- InChIKey: NRIUQHNTFFNDMW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CN=C(CC)N1)O
計算された属性
- せいみつぶんしりょう: 140.05900
- どういたいしつりょう: 140.059
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66A^2
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.318
- ふってん: 447.29°C at 760 mmHg
- フラッシュポイント: 224.313°C
- 屈折率: 1.577
- PSA: 65.98000
- LogP: 0.67030
- じょうきあつ: 0.0±1.1 mmHg at 25°C
2-Ethyl-1H-imidazole-5-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,2-8°C
2-Ethyl-1H-imidazole-5-carboxylic acid 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-Ethyl-1H-imidazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB475373-1 g |
2-Ethyl-1H-imidazole-4-carboxylic acid |
84255-21-0 | 1g |
€651.60 | 2023-07-18 | ||
Chemenu | CM186844-10g |
2-ethyl-1H-imidazole-5-carboxylic acid |
84255-21-0 | 95% | 10g |
$1861 | 2021-08-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E66790-1g |
2-Ethyl-1H-imidazole-5-carboxylic acid |
84255-21-0 | 98% | 1g |
¥5182.0 | 2023-09-07 | |
Chemenu | CM186844-1g |
2-ethyl-1H-imidazole-5-carboxylic acid |
84255-21-0 | 95% | 1g |
$483 | 2021-08-05 | |
Enamine | EN300-99208-0.25g |
2-ethyl-1H-imidazole-4-carboxylic acid |
84255-21-0 | 95% | 0.25g |
$367.0 | 2023-07-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8857-5G |
2-ethyl-1H-imidazole-5-carboxylic acid |
84255-21-0 | 95% | 5g |
¥ 9,655.00 | 2023-04-13 | |
Enamine | EN300-99208-1.0g |
2-ethyl-1H-imidazole-4-carboxylic acid |
84255-21-0 | 95% | 1.0g |
$743.0 | 2023-07-04 | |
Enamine | EN300-2496018-1g |
2-ethyl-1H-imidazole-4-carboxylic acid |
84255-21-0 | 95% | 1g |
$743.0 | 2023-09-01 | |
Enamine | EN300-2496018-2.5g |
2-ethyl-1H-imidazole-4-carboxylic acid |
84255-21-0 | 95% | 2.5g |
$1454.0 | 2023-09-01 | |
Enamine | EN300-2496018-0.25g |
2-ethyl-1H-imidazole-4-carboxylic acid |
84255-21-0 | 95% | 0.25g |
$367.0 | 2023-09-01 |
2-Ethyl-1H-imidazole-5-carboxylic acid 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
2-Ethyl-1H-imidazole-5-carboxylic acidに関する追加情報
Comprehensive Guide to 2-Ethyl-1H-imidazole-5-carboxylic acid (CAS No. 84255-21-0): Properties, Applications, and Market Insights
2-Ethyl-1H-imidazole-5-carboxylic acid (CAS No. 84255-21-0) is a specialized organic compound belonging to the imidazole carboxylic acid family. This heterocyclic molecule features a five-membered ring structure containing two nitrogen atoms, with an ethyl substituent at the 2-position and a carboxylic acid functional group at the 5-position. The unique structural features of 2-ethyl-1H-imidazole-5-carboxylic acid make it valuable for various applications in pharmaceutical research, material science, and specialty chemical synthesis.
The growing interest in imidazole derivatives in medicinal chemistry has significantly increased the relevance of compounds like 2-ethyl-1H-imidazole-5-carboxylic acid. Researchers frequently search for information about its synthesis methods, solubility properties, and potential biological activities. The compound's molecular weight of 140.14 g/mol and its amphoteric nature (due to the presence of both acidic and basic functional groups) contribute to its versatility in chemical transformations.
In pharmaceutical applications, 2-ethyl-1H-imidazole-5-carboxylic acid serves as a crucial building block for drug discovery. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Recent studies have explored its potential in developing enzyme inhibitors, particularly for targets involving histidine residues. The ethyl substitution at the 2-position often enhances the compound's metabolic stability compared to unsubstituted imidazole derivatives.
The material science field has shown increasing interest in imidazole-based compounds like 84255-21-0 for their potential in creating advanced polymers and coordination complexes. The carboxylic acid functionality allows for easy derivatization, making it valuable for designing metal-organic frameworks (MOFs) and functional coatings. Researchers investigating corrosion inhibitors or photocatalytic materials frequently consider this compound due to its electron-rich aromatic system.
From a synthetic chemistry perspective, 2-ethyl-1H-imidazole-5-carboxylic acid offers multiple reactive sites for chemical modification. The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction, while the imidazole nitrogen atoms can participate in coordination chemistry or serve as hydrogen bond acceptors. These properties make it valuable for creating custom ligands in catalysis or molecular recognition systems.
The global market for specialty imidazole compounds like 84255-21-0 has shown steady growth, driven by demand from pharmaceutical and advanced material sectors. Current market analysis indicates particular interest from research institutions working on neurological therapeutics and antimicrobial agents. The compound's commercial availability has improved in recent years, with multiple suppliers now offering it in research quantities.
Analytical characterization of 2-ethyl-1H-imidazole-5-carboxylic acid typically involves techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound generally appears as a white to off-white crystalline powder with good stability under standard storage conditions. Researchers often inquire about its spectral data and chromatographic behavior when planning synthetic work or analytical methods.
Environmental and safety considerations for 2-ethyl-1H-imidazole-5-carboxylic acid follow standard laboratory chemical protocols. While not classified as highly hazardous, proper handling procedures should be maintained, including the use of personal protective equipment. The compound's ecotoxicological profile and biodegradability have become increasingly important topics as sustainability gains prominence in chemical research.
Recent patent literature reveals growing intellectual property activity surrounding derivatives of imidazole-5-carboxylic acids, particularly in pharmaceutical applications. Several patent families claim novel compounds synthesized from 2-ethyl-1H-imidazole-5-carboxylic acid as intermediates, highlighting its importance in drug discovery pipelines. This trend correlates with increasing searches for patented imidazole derivatives and medicinal chemistry building blocks.
The future outlook for 2-ethyl-1H-imidazole-5-carboxylic acid appears promising, with potential expansions into emerging areas like bioelectronic materials and supramolecular chemistry. Its dual functionality (acidic and basic sites) within a compact aromatic framework makes it particularly attractive for designing multifunctional materials. Research groups exploring molecular switches or stimuli-responsive systems have shown interest in similar imidazole-based structures.
For researchers sourcing CAS 84255-21-0, current market trends suggest evaluating multiple suppliers for optimal purity and pricing. The compound is typically available in research quantities ranging from milligrams to kilograms, with custom synthesis options for larger-scale requirements. Quality control parameters often focus on HPLC purity (typically ≥95% or ≥98%) and residual solvent content.
In conclusion, 2-ethyl-1H-imidazole-5-carboxylic acid represents an important member of the imidazole carboxylic acid family with diverse applications across chemical research and development. Its structural features and synthetic versatility continue to attract interest from multiple scientific disciplines, ensuring its ongoing relevance in both academic and industrial settings. As research into heterocyclic compounds advances, the potential applications for this specific derivative are likely to expand further.
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